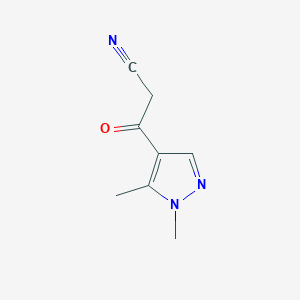

3-(1,5-Dimethyl-1H-pyrazol-4-YL)-3-oxopropanenitrile

Description

Properties

IUPAC Name |

3-(1,5-dimethylpyrazol-4-yl)-3-oxopropanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c1-6-7(5-10-11(6)2)8(12)3-4-9/h5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBIYVULNPPUXMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C)C(=O)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,5-Dimethyl-1H-pyrazol-4-YL)-3-oxopropanenitrile typically involves the reaction of 1,5-dimethyl-1H-pyrazole with a suitable nitrile precursor under controlled conditions. One common method involves the use of acetonitrile and a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 3-(1,5-Dimethyl-1H-pyrazol-4-YL)-3-oxopropanenitrile may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(1,5-Dimethyl-1H-pyrazol-4-YL)-3-oxopropanenitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile or ketone group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

Medicinal Chemistry

Antioxidant Properties

Recent studies have highlighted the potential of pyrazole derivatives, including 3-(1,5-Dimethyl-1H-pyrazol-4-YL)-3-oxopropanenitrile, as antioxidants. Research indicates that compounds with pyrazole moieties exhibit significant radical scavenging activity, which is crucial in combating oxidative stress-related diseases. For instance, a study demonstrated that pyrazole derivatives showed excellent inhibition against 15-lipoxygenase, an enzyme involved in inflammatory processes .

Thrombopoietin Receptor Agonism

Another significant application of related pyrazole compounds involves their role as agonists for thrombopoietin receptors. These compounds are being investigated for their ability to enhance platelet production, particularly in treating thrombocytopenia (low platelet count). The development of such agonists could lead to new therapeutic options for patients with hematological disorders .

Agricultural Applications

Pesticidal Activity

Compounds similar to 3-(1,5-Dimethyl-1H-pyrazol-4-YL)-3-oxopropanenitrile have been studied for their pesticidal properties. The incorporation of pyrazole structures into agrochemicals has shown promise in developing effective pesticides that can target specific pests while minimizing environmental impact. Research is ongoing to explore the efficacy and safety profiles of these compounds in agricultural settings.

Materials Science

Polymer Chemistry

In materials science, the synthesis of polymers incorporating pyrazole derivatives has been explored for their potential use in advanced materials. The unique chemical properties of pyrazoles can enhance the thermal stability and mechanical strength of polymers. Studies suggest that integrating such compounds into polymer matrices can lead to innovative materials with tailored properties for applications in coatings and composites.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-(1,5-Dimethyl-1H-pyrazol-4-YL)-3-oxopropanenitrile depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The molecular targets and pathways involved vary based on the specific enzyme or receptor being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-(4-Fluorophenyl)-3-oxopropanenitrile

- Structure : Differs in the substitution of the pyrazole ring with a 4-fluorophenyl group.

- Synthetic Utility : Used to synthesize 3-(4-fluorophenyl)-1H-pyrazol-5-amine via condensation with hydrazine hydrate .

- Key Differences :

- The fluorophenyl group introduces strong electron-withdrawing effects, enhancing electrophilic reactivity compared to the dimethylpyrazole group.

- Lower steric hindrance due to the absence of bulky methyl groups.

3-(5-Amino-3-hydroxy-1H-pyrazol-1-yl)-3-oxo-2-benzalydinepropanenitrile

- Structure: Features a benzaldehyde substituent and amino/hydroxy groups on the pyrazole ring .

- Physicochemical Properties :

- Functional Impact: The amino and hydroxy groups enable hydrogen bonding, improving solubility in polar solvents.

1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(4-nitrophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

- Structure : Integrates a tetrahydropyrimidine-thione ring and a nitro group .

- Key Data :

- Reactivity : The nitro group enhances electrophilicity, while the thione group introduces sulfur-based reactivity.

N-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanamide

- Structure : Contains an isoindole-dione moiety and a phenylpropanamide chain .

- The amide linkage introduces hydrogen-bonding sites, altering crystallization behavior.

Data Tables

Table 1: Structural and Functional Group Comparison

Table 2: Spectroscopic Data

Key Findings and Discussion

- Electronic Effects: The dimethylpyrazole group in the target compound provides moderate electron-donating effects, contrasting with the electron-withdrawing -CF3 or -NO2 groups in analogues .

- Hydrogen Bonding : Compounds with -NH2 or -OH groups (e.g., ) exhibit higher melting points due to intermolecular hydrogen bonds, as analyzed via Etter’s graph-set theory .

- Synthetic Versatility : The nitrile group enables cyclization reactions (e.g., pyrazolopyrimidine formation in ), while the ketone allows for condensation with amines or hydrazines .

Biological Activity

3-(1,5-Dimethyl-1H-pyrazol-4-YL)-3-oxopropanenitrile, identified by CAS number 36140-83-7, is a compound that belongs to the pyrazole family. Pyrazole derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article focuses on the biological activity of this specific compound, summarizing recent research findings, case studies, and potential mechanisms of action.

- Molecular Formula : C₈H₉N₃O

- Molecular Weight : 163.18 g/mol

- Purity : >97% (HPLC)

- Melting Point : 120 °C

Biological Activity Overview

The biological activities of pyrazole compounds have been extensively studied. Notably, the presence of the pyrazole ring enhances the pharmacological profile of these compounds. The following sections detail specific activities related to 3-(1,5-Dimethyl-1H-pyrazol-4-YL)-3-oxopropanenitrile.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:

A study conducted on a series of pyrazole derivatives demonstrated that certain modifications to the pyrazole structure could enhance anticancer activity. For example, compounds were tested against colorectal carcinoma (HCT116) and exhibited varying IC₅₀ values, indicating their potency in inhibiting cancer cell proliferation .

| Compound | Cell Line | IC₅₀ (µg/mL) | Mechanism of Action |

|---|---|---|---|

| 7f | HCT116 | 6.76 | Apoptosis induction via caspase activation |

| 7a | A549 | 208.58 | Cell cycle arrest |

Antimicrobial Activity

The pyrazole moiety has also been linked to antimicrobial properties. Research indicates that compounds containing this structure can inhibit bacterial growth and exhibit antifungal activity.

Mechanism of Action:

The antimicrobial effects are often attributed to the disruption of microbial cell membranes and interference with metabolic pathways essential for microbial survival .

The biological activity of 3-(1,5-Dimethyl-1H-pyrazol-4-YL)-3-oxopropanenitrile may involve several mechanisms:

- Apoptosis Induction : Activation of caspases leading to programmed cell death.

- Cell Cycle Arrest : Inhibition of cyclin-dependent kinases (CDKs), preventing cancer cells from proliferating.

- Antioxidant Activity : Scavenging reactive oxygen species (ROS), which can contribute to cellular damage and cancer progression.

Q & A

Q. What are the standard synthetic routes for preparing 3-(1,5-Dimethyl-1H-pyrazol-4-YL)-3-oxopropanenitrile, and how are reaction conditions optimized?

The compound is synthesized via condensation reactions. For example:

- Step 1 : Reacting 3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile with phenyl isothiocyanate and ethyl bromoacetate to form thiazole derivatives (e.g., compound 4 in ).

- Step 2 : Using phenacyl bromides instead of ethyl bromoacetate yields oxathiepine-6-carbonitriles (e.g., 10a–d in ).

- Optimization : Temperature control (–20°C to –15°C) and solvent selection (dichloromethane) are critical for regioselectivity .

Q. Which spectroscopic and analytical methods are essential for characterizing this compound and its derivatives?

- Elemental analysis : Confirms stoichiometry.

- FT-IR and NMR : Identify functional groups (e.g., nitrile stretch at ~2200 cm⁻¹ in IR; pyrazole proton signals at δ 2.1–2.5 ppm in ¹H NMR).

- X-ray crystallography : Resolves molecular geometry and hydrogen-bonding networks (e.g., crystal structures in and ).

- Thermal analysis (TGA/DSC) : Determines decomposition profiles and polymorphism .

Q. What role does this compound play as an intermediate in medicinal chemistry?

It serves as a precursor for bioactive heterocycles:

- Anticancer agents : Derivatives like pyrazolo[1,5-a]pyrimidines (24 in ) are synthesized via coupling with aryldiazonium chlorides and subsequent hydrazine treatment.

- JAK inhibitors : Structural analogs (e.g., frevecitinibum in ) are derived by modifying the pyrazole and nitrile groups .

Advanced Research Questions

Q. How can contradictory spectral data for derivatives be resolved?

- Multi-technique validation : Cross-reference NMR, IR, and X-ray data (e.g., and use spectral consistency to confirm structures).

- Computational modeling : Compare experimental spectra with DFT-calculated vibrational frequencies or chemical shifts.

- Crystallographic refinement : Use SHELXL () to resolve ambiguities in bond lengths/angles .

Q. What mechanistic insights explain the reactivity of the nitrile and pyrazole moieties in nucleophilic additions?

- Nitrile group : Acts as an electron-withdrawing group, activating the α-carbon for nucleophilic attack (e.g., hydrazine addition in ).

- Pyrazole ring : The 1,5-dimethyl substitution sterically directs regioselectivity. For example, coupling with 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile forms pyrazolo[1,5-a]pyrimidine via cyclocondensation .

Q. How do hydrogen-bonding patterns influence crystal packing and polymorphism?

Q. What challenges arise in synthesizing and characterizing polymorphic forms?

- Synthesis : Solvent polarity and cooling rates control nucleation (e.g., xylene reflux in ).

- Characterization :

- XRPD : Differentiates polymorphs via unique diffraction patterns (e.g., Figure 1 in ).

- DSC : Identifies thermal events (e.g., exotherm at 155°C in Form I) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.